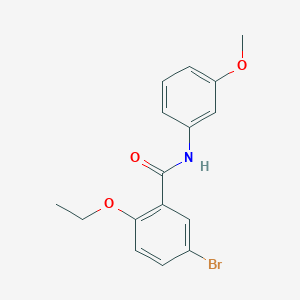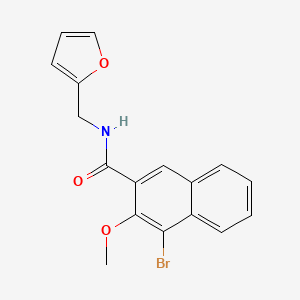![molecular formula C20H17N3O2 B4402831 N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)
N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide
Übersicht
Beschreibung
N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide (also known as PAAN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAAN is a derivative of nicotinamide and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
PAAN has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. PAAN has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PAAN has also been shown to have neuroprotective effects and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of PAAN is not fully understood. However, it has been suggested that PAAN may exert its effects by modulating the expression of various genes and proteins involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects
PAAN has been shown to have a variety of biochemical and physiological effects. PAAN has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and phosphatidylinositol 3-kinase. PAAN has also been shown to modulate the expression of various cytokines and chemokines involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PAAN has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, PAAN has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on PAAN. These include further studies on its mechanism of action, its potential applications in other diseases, and the development of new derivatives with improved efficacy and safety profiles. Additionally, the development of new methods for synthesizing PAAN and other derivatives may also be an area of future research.
Conclusion
In conclusion, PAAN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAAN has been synthesized using different methods and has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. PAAN has a variety of biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Eigenschaften
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(13-15-5-2-1-3-6-15)22-17-8-10-18(11-9-17)23-20(25)16-7-4-12-21-14-16/h1-12,14H,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNCHCHXPQHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethyl-4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4402748.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4402758.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4402777.png)
![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4402801.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)

![1-{4-[2-(diethylamino)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4402838.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4402857.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)